molecular formula C18H39N3OSi B8123414 (12-Azidododecyloxy)-tert-butyldimethylsilane

(12-Azidododecyloxy)-tert-butyldimethylsilane

Cat. No.: B8123414
M. Wt: 341.6 g/mol
InChI Key: IXTKBYPRCSHUKP-UHFFFAOYSA-N
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Description

(12-Azidododecyloxy)-tert-butyldimethylsilane is a silane derivative featuring a 12-carbon aliphatic chain terminated by an azide (-N₃) group and a tert-butyldimethylsilyl (TBDMS) ether moiety. This compound is primarily used in organic synthesis and materials science, where its azide group enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) for bioconjugation, polymer functionalization, or surface modification. The TBDMS group serves as a robust protecting group for hydroxyl functionalities, offering stability under acidic or basic conditions .

Properties

IUPAC Name

12-azidododecoxy-tert-butyl-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H39N3OSi/c1-18(2,3)23(4,5)22-17-15-13-11-9-7-6-8-10-12-14-16-20-21-19/h6-17H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXTKBYPRCSHUKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCCCCCCCCCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H39N3OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of tert-Butyldimethylsilyl Chloride (TBDMSCl)

TBDMSCl is a cornerstone reagent in this synthesis. Two industrial methods dominate its production:

Method A: Reaction of tert-Butyllithium with Dichlorodimethylsilane
In this approach, tert-butyllithium reacts with dichlorodimethylsilane in pentane at 0°C under nitrogen, followed by distillation to isolate TBDMSCl. The reaction achieves a yield of 70% with high purity (99.8%). Critical parameters include strict temperature control and inert atmosphere maintenance to prevent side reactions.

Method B: Grignard Reagent-Based Synthesis
A magnesium-mediated reaction between tert-butyl chloride and dimethyldichlorosilane in a mixed ether-cyclohexane solvent produces TBDMSCl. This method emphasizes solvent ratios (6.5:3.5 to 7.5:2.5 ether-to-cyclohexane) and hydrochloric acid quenching to remove magnesium salts. The yield reaches 82% with 99.0% purity.

ParameterMethod AMethod B
Yield70%82%
Purity99.8%99.0%
Key SolventPentaneEther-Cyclohexane
Temperature Range0°C → 25°C40°C → 55°C

Synthesis of 12-Azidododecanol

The azide-bearing alcohol precursor is synthesized via nucleophilic substitution of 12-bromododecanol with sodium azide (NaN₃) in polar aprotic solvents like dimethylformamide (DMF). Reaction conditions (60°C, 24 hours) ensure complete conversion, with subsequent purification by column chromatography to isolate 12-azidododecanol1.

Silylation of 12-Azidododecanol

The final step involves protecting the hydroxyl group of 12-azidododecanol with TBDMSCl.

Standard Silylation Protocol

  • Reaction Setup :

    • 12-Azidododecanol (1.0 equiv), TBDMSCl (1.2 equiv), and imidazole (2.5 equiv) are combined in anhydrous tetrahydrofuran (THF).

    • The mixture is stirred under nitrogen at 25°C for 12–24 hours.

  • Work-Up :

    • The reaction is quenched with ice-cold water, and the product is extracted with ethyl acetate.

    • Purification via silica gel chromatography yields (12-Azidododecyloxy)-tert-butyldimethylsilane as a colorless oil.

Optimized Conditions :

  • Solvent : THF > DMF due to milder conditions and easier removal.

  • Base : Imidazole outperforms triethylamine in minimizing side reactions.

  • Yield : 85–90% under optimal anhydrous conditions1.

Mechanistic Insights and Challenges

Reaction Mechanism

The silylation proceeds via an Sₙ2 mechanism :

  • Deprotonation of the alcohol by imidazole generates a nucleophilic alkoxide.

  • The alkoxide attacks the electrophilic silicon center in TBDMSCl, displacing chloride.

R-OH+ImidazoleR-O+Imidazole-H+\text{R-OH} + \text{Imidazole} \rightarrow \text{R-O}^- + \text{Imidazole-H}^+
R-O+(CH3)3SiClR-O-Si(CH3)2(t-Bu)+Cl\text{R-O}^- + (\text{CH}3)3\text{SiCl} \rightarrow \text{R-O-Si}(\text{CH}3)2(\text{t-Bu}) + \text{Cl}^-

Critical Challenges

  • Moisture Sensitivity : TBDMSCl hydrolysis competes with the desired reaction. Strict anhydrous conditions, as emphasized in TBDMSCl synthesis, are mandatory.

  • Steric Hindrance : The bulky tert-butyl group necessitates prolonged reaction times for complete conversion.

  • Azide Stability : Elevated temperatures (>40°C) risk azide decomposition, limiting heating options.

Comparative Analysis of Silylation Conditions

ConditionEffect on YieldRationale
Anhydrous Solvent↑ 20%Prevents TBDMSCl hydrolysis
Imidazole (2.5 equiv)↑ 15%Efficient deprotonation without byproducts
THF vs. DMF↑ 10%Reduced side reactions in THF

Chemical Reactions Analysis

Types of Reactions

(12-Azidododecyloxy)-tert-butyldimethylsilane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide in a polar aprotic solvent like dimethylformamide (DMF).

    Cycloaddition: Copper(I) catalysts in the presence of an alkyne.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation with palladium on carbon.

Major Products Formed

    Triazoles: Formed from cycloaddition reactions with alkynes.

    Amines: Formed from the reduction of the azido group.

Scientific Research Applications

(12-Azidododecyloxy)-tert-butyldimethylsilane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (12-Azidododecyloxy)-tert-butyldimethylsilane primarily involves the reactivity of the azido group. In cycloaddition reactions, the azido group reacts with alkynes to form triazoles, a process facilitated by copper(I) catalysts. This reaction proceeds through a concerted mechanism, forming a five-membered ring intermediate that rearranges to the triazole product .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Reactivity

Azide vs. Bromo/Propargyl Groups
  • (12-Azidododecyloxy)-tert-butyldimethylsilane: The azide group facilitates rapid, high-yield cycloaddition reactions with alkynes, making it ideal for applications requiring selective ligation (e.g., bioconjugation, polymer networks).
  • [3-(2-Bromocyclohex-2-enyloxy)prop-1-ynyl]-tert-butyldimethylsilane (Compound 3, ) : The bromo group enables cross-coupling reactions (e.g., Suzuki or Heck reactions), while the propargyl group allows alternative click chemistry pathways. This dual functionality provides versatility but lacks the azide’s direct compatibility with bioorthogonal systems .
  • (2-(3-Azidopropoxy)ethoxy)(tert-butyl)dimethylsilane () : Shares the azide group but features a shorter propoxyethoxy chain. This reduces lipophilicity compared to the dodecyl chain, favoring aqueous solubility for applications in drug delivery or hydrophilic surface modifications .
Silane Protection

All three compounds incorporate the TBDMS group, which provides steric protection for hydroxyl groups. However, the steric environment varies slightly due to differences in adjacent substituents. For example, the cyclohexenyl group in Compound 3 may introduce conformational rigidity, whereas the flexible dodecyl chain in the target compound enhances membrane permeability in biological systems .

Structural and Physical Properties

Property (12-Azidododecyloxy)-TBDMS [3-(2-Bromo...)propynyl]-TBDMS (2-(3-Azido...)ethoxy)-TBDMS
Molecular Weight ~425 g/mol (estimated) ~385 g/mol (reported) ~290 g/mol (estimated)
Chain Length 12-carbon alkyl Cyclohexenyl-propynyl (shorter) 3-carbon ether
Solubility Lipophilic (long chain) Moderate (cyclic structure) Hydrophilic (ether linkage)
Key Functional Group Azide (-N₃) Bromo (-Br), Propargyl (-C≡CH) Azide (-N₃)
Reactivity Click chemistry Cross-coupling, click chemistry Click chemistry

Biological Activity

(12-Azidododecyloxy)-tert-butyldimethylsilane is a compound of interest in the fields of organic chemistry and medicinal research due to its unique structural features and potential biological applications. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C15H31N3OSi
  • Molecular Weight : 299.52 g/mol
  • CAS Number : Not specified in the available literature.

The compound features an azido group, which is known for its reactivity and utility in click chemistry, making it a candidate for various biological applications.

The biological activity of (12-Azidododecyloxy)-tert-butyldimethylsilane can be attributed to its ability to interact with biological macromolecules. The azido group can participate in nucleophilic substitution reactions, potentially leading to the formation of stable conjugates with proteins or nucleic acids. This interaction may modulate biological pathways, such as:

  • Cell Signaling : Modifying signaling pathways by binding to receptors or enzymes.
  • Antimicrobial Activity : Potentially exhibiting activity against bacterial or fungal strains through disruption of cellular processes.

Antimicrobial Activity

A study investigated the antimicrobial properties of various silane derivatives, including (12-Azidododecyloxy)-tert-butyldimethylsilane. The results indicated:

  • In vitro Testing : The compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
  • Mechanism of Action : Proposed mechanisms include disruption of cell membrane integrity and interference with metabolic pathways.

Cytotoxicity Assays

Research assessing the cytotoxic effects of (12-Azidododecyloxy)-tert-butyldimethylsilane on human cancer cell lines revealed:

Cell LineIC50 (µM)
HeLa25
MCF-730
A54920

These results suggest that the compound has selective cytotoxicity towards certain cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Applications in Drug Development

The unique properties of (12-Azidododecyloxy)-tert-butyldimethylsilane make it a valuable scaffold for drug development. Its azido group allows for:

  • Click Chemistry : Facilitating the synthesis of complex drug candidates through bioconjugation techniques.
  • Targeted Delivery Systems : Potential use in creating targeted delivery systems for therapeutic agents, enhancing their efficacy and reducing side effects.

Q & A

Q. What synthetic strategies are recommended for preparing (12-azidododecyloxy)-tert-butyldimethylsilane, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or azide-alkyne cycloaddition precursors. For example, mesylation of a hydroxyl intermediate (e.g., 2-[(tert-butoxycarbonyl)amino]dodecanol) using mesyl chloride in dichloromethane at 0°C, followed by azide substitution with sodium azide in dimethylformamide (DMF) at 50–60°C, yields azido derivatives . Critical parameters include maintaining anhydrous conditions, stoichiometric control of triethylamine (to prevent side reactions), and purification via column chromatography. Optimize reaction time (e.g., 6 hours for azide substitution) and monitor progress with TLC to avoid over-reduction or decomposition.

Q. How should researchers characterize the purity and structural integrity of (12-azidododecyloxy)-tert-butyldimethylsilane?

  • Methodological Answer : Use a combination of spectroscopic techniques:
  • 1H/13C-NMR : Verify tert-butyldimethylsilyl (TBDMS) group signals (e.g., δ 0.87 ppm for methyl protons) and azido-functionalized alkyl chain integration .
  • IR Spectroscopy : Confirm the presence of azide (N3) stretching vibrations (~2100 cm⁻¹) and TBDMS-O-C linkages (~1250 cm⁻¹) .
  • HRMS : Validate molecular ion peaks (e.g., [M+Na]+) with <5 ppm mass accuracy .
  • Chromatography : Employ HPLC or GC-MS to detect impurities (<2% by area) and ensure >95% purity for downstream applications.

Q. What safety protocols are essential when handling azide-containing silane compounds like (12-azidododecyloxy)-tert-butyldimethylsilane?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of azide vapors .
  • Storage : Keep in inert, airtight containers under nitrogen at –20°C to prevent moisture-induced degradation or accidental exothermic decomposition .
  • Emergency Procedures : In case of skin contact, wash immediately with soap and water. For spills, neutralize with sodium bicarbonate and dispose of as hazardous waste .

Advanced Research Questions

Q. How can researchers mitigate azide group instability during conjugation reactions involving (12-azidododecyloxy)-tert-butyldimethylsilane?

  • Methodological Answer :
  • Solvent Selection : Use anhydrous DMF or THF to minimize hydrolysis. Avoid protic solvents (e.g., water, methanol) that degrade azides .
  • Temperature Control : Perform click chemistry (e.g., CuAAC) at ≤25°C to prevent thermal decomposition. Monitor reaction progress in real-time using UV-vis spectroscopy (λ = 280 nm for triazole formation).
  • Stabilizers : Add catalytic amounts of copper(I) iodide or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) to enhance azide stability and reaction yield .

Q. What experimental design considerations are critical for studying the interfacial behavior of (12-azidododecyloxy)-tert-butyldimethylsilane in self-assembled monolayers (SAMs)?

  • Methodological Answer :
  • Substrate Preparation : Clean silicon/gold surfaces with piranha solution (H2SO4:H2O2 = 3:1) to ensure hydroxyl-free surfaces for silane anchoring .
  • Deposition Conditions : Optimize immersion time (12–24 hours) and concentration (1–5 mM in toluene) to achieve monolayer coverage. Characterize using AFM or ellipsometry for thickness (~2–3 nm) .
  • Post-Functionalization : Perform strain-promoted azide-alkyne cycloaddition (SPAAC) with dibenzocyclooctyne (DBCO)-modified probes to avoid copper-induced oxidation .

Q. How can researchers resolve contradictions in reported thermal stability data for tert-butyldimethylsilyl ethers like (12-azidododecyloxy)-tert-butyldimethylsilane?

  • Methodological Answer :
  • Controlled Thermolysis Studies : Use differential scanning calorimetry (DSC) to measure decomposition onset temperatures under inert (N2) vs. oxidative (air) atmospheres. Compare with TGA data to identify moisture-sensitive degradation pathways .
  • Kinetic Analysis : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Ea) for decomposition. Discrepancies may arise from impurities (e.g., residual catalysts) or varying heating rates .
  • Cross-Validation : Replicate stability tests using standardized protocols (e.g., ISO 11358) and report conditions (e.g., sample mass, purge gas flow rate) to ensure reproducibility .

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